molecular formula C23H23N3O5 B2763981 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 898508-76-4

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2763981
CAS RN: 898508-76-4
M. Wt: 421.453
InChI Key: KIGSNYMPUMKCLD-UHFFFAOYSA-N
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Description

The compound “(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone” is a novel isoxazole derivative . It bears biologically active pharmacophores like benzodioxane and peptide bond .


Synthesis Analysis

The synthesis of this compound involves several steps. The base catalysed Claisen–Schmidt condensation of aldehyde and ketone affords a chalcone, which is transformed into isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the compound followed by hydrolysis of the cyano group furnishes the isoxazole scaffold . The novel amide derivatives were accumulated in the reaction of the scaffold with the corresponding anilines .


Molecular Structure Analysis

The structures of these isoxazole derivatives are supported by FTIR, 1H and 13C NMR, and mass spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Claisen–Schmidt condensation, oxidative cyclization, esterification, and hydrolysis .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process for large-scale preparation . Further studies could also aim to elucidate its mechanism of action and evaluate its safety profile.

properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-28-18-5-3-17(4-6-18)25-8-10-26(11-9-25)23(27)19-15-21(31-24-19)16-2-7-20-22(14-16)30-13-12-29-20/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGSNYMPUMKCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

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